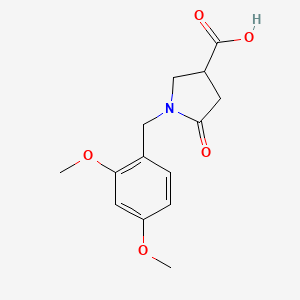
2,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as DMMPB and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of similar compounds to 2,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide have been studied. For instance, Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, IN-1130, which suppresses renal and hepatic fibrosis and exerts anti-metastatic effects on a breast cancer model. The study found that IN-1130 had varying plasma half-lives in different species, with bioavailability in dogs and monkeys being 84.9% and 34.4%, respectively. This research suggests potential applications in oral anti-fibrotic drugs (Kim et al., 2008).
Antipsychotic Properties
Högberg et al. (1990) synthesized a series of compounds, including 2,4-dimethoxy analogues, to evaluate their antidopaminergic properties. The study supports the view that the o-methoxy group may maintain the intramolecular hydrogen bonding required in the bioactive conformation. This research provides insights into the potential use of such compounds in antipsychotic medication (Högberg et al., 1990).
Antibacterial Activity
Adam et al. (2016) studied the synthesis and characterization of a compound similar to 2,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide, which showed antibacterial activity towards both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Adam et al., 2016).
Antitumor Activity
Research into the antitumor activity of related compounds has been conducted. For example, Grivsky et al. (1980) synthesized a compound with significant activity against the Walker 256 carcinosarcoma in rats. This research could lead to the development of new antineoplastic agents (Grivsky et al., 1980).
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to impact a wide range of biochemical pathways .
Pharmacokinetics
The compound 4-phenoxy-n-(pyridin-2-ylmethyl)benzamide, which has a similar structure, has been found to interact with mitogen-activated protein kinase 14 .
Result of Action
Compounds with similar structures have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
2,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-4-7-14(16-9-10)17-15(18)12-6-5-11(19-2)8-13(12)20-3/h4-9H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZWNXBIUIRQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

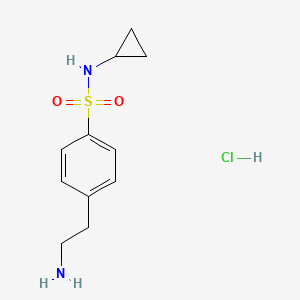
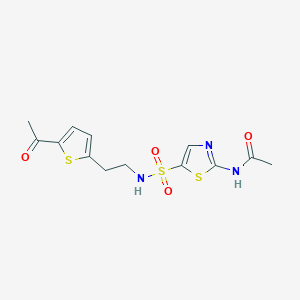
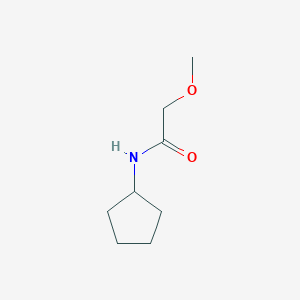
![2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2913914.png)
![6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B2913915.png)
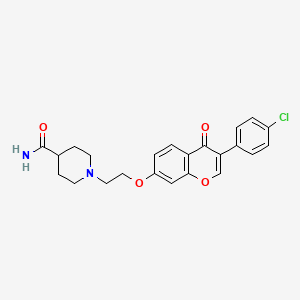
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)
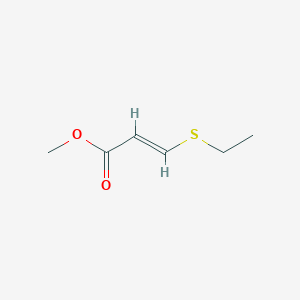
![Methyl 2-[[2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2913924.png)
![4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2913926.png)
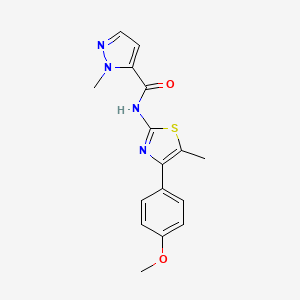
![(E)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2913928.png)
![O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine](/img/structure/B2913929.png)
